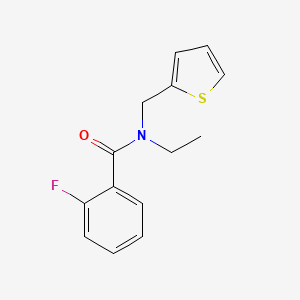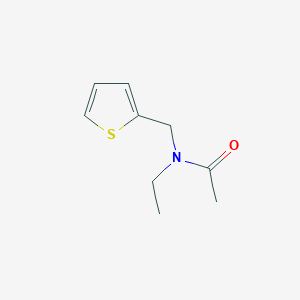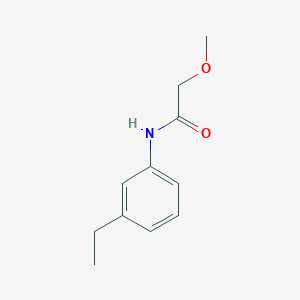
(3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone, also known as 4F-MPH, is a synthetic compound that belongs to the class of phenethylamines. It is a research chemical that is used in scientific studies to investigate its potential applications in various fields.
作用機序
The exact mechanism of action of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters play a key role in regulating attention and focus, which may explain the cognitive enhancing effects of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone.
Biochemical and Physiological Effects
(3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve attention and focus. It has also been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular issues.
実験室実験の利点と制限
One advantage of using (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone in lab experiments is its ability to improve cognitive performance in animal models. This makes it a useful tool for investigating the neural mechanisms underlying cognitive processes. However, one limitation of using (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone in lab experiments is the potential for unwanted side effects, such as increased heart rate and blood pressure. Researchers must take precautions to ensure the safety of their subjects when using (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone in experiments.
将来の方向性
There are many potential future directions for research on (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone. One area of interest is its potential use in the treatment of ADHD and narcolepsy. Additionally, further research is needed to fully understand the mechanism of action of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone and its effects on the brain. Finally, more research is needed to determine the long-term effects of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone use on cognitive function and overall health.
Conclusion
In conclusion, (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone is a synthetic compound that is commonly used in scientific studies to investigate its potential applications in various fields. It has been shown to improve cognitive performance in animal models and may have potential applications in the treatment of ADHD and narcolepsy. Further research is needed to fully understand the mechanism of action of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone and its effects on the brain and body.
合成法
The synthesis of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone involves the reaction of piperidine with 3-fluoro-4-methoxybenzoyl chloride in the presence of a base. This reaction results in the formation of (3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone. The purity of the compound can be increased by recrystallization or chromatography techniques.
科学的研究の応用
(3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone is commonly used in scientific studies to investigate its potential applications in various fields. It has been studied for its potential use as a cognitive enhancer, as it has been shown to improve working memory and attention in animal studies. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
特性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-10-4-3-7-16(9-10)14(17)11-5-6-13(18-2)12(15)8-11/h5-6,8,10H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCPRELBIZESGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)


![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)

![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)